molecular formula C20H19FN2O4S2 B3982620 N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide

N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide

Cat. No. B3982620
M. Wt: 434.5 g/mol
InChI Key: OXLNKVRARBMNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide, commonly known as DAS181, is a novel drug that has gained significant attention in the scientific community due to its potential in treating respiratory viral infections.

Mechanism of Action

DAS181 works by cleaving sialic acid receptors on the surface of host cells, which are necessary for viral attachment and entry. This prevents the virus from entering and infecting host cells, thereby inhibiting viral replication. DAS181 is unique in that it targets the host cell rather than the virus itself, which makes it less likely to develop resistance.
Biochemical and Physiological Effects:
DAS181 has been shown to be well-tolerated in both in vitro and in vivo studies. In animal studies, DAS181 has been shown to effectively reduce viral titers and improve clinical outcomes in mice infected with influenza virus. Additionally, DAS181 has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DAS181 in lab experiments is its broad-spectrum activity against various strains of influenza virus, including those that are resistant to current antiviral drugs. Additionally, DAS181 targets the host cell rather than the virus itself, which makes it less likely to develop resistance. However, one limitation of using DAS181 in lab experiments is its high cost, which may limit its availability to researchers.

Future Directions

There are several future directions for DAS181 research, including exploring its potential in treating other respiratory viral infections, such as coronavirus disease 2019 (COVID-19). Additionally, further studies are needed to determine the optimal dosing and administration of DAS181 in humans. Finally, the development of more cost-effective synthesis methods for DAS181 may increase its availability to researchers and clinicians.

Scientific Research Applications

DAS181 has been extensively studied for its potential in treating respiratory viral infections, including influenza, parainfluenza, and respiratory syncytial virus (RSV). In vitro studies have shown that DAS181 can effectively inhibit viral replication by cleaving sialic acid receptors on the surface of host cells, which are necessary for viral attachment and entry. Additionally, DAS181 has been shown to have broad-spectrum activity against various strains of influenza virus, including those that are resistant to current antiviral drugs.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S2/c1-14-3-4-15(2)20(13-14)23-29(26,27)19-11-7-17(8-12-19)22-28(24,25)18-9-5-16(21)6-10-18/h3-13,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLNKVRARBMNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide
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N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide
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N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide
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N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide
Reactant of Route 5
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N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide
Reactant of Route 6
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N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide

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